molecular formula C9H16O5 B13976471 9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine CAS No. 7464-25-7

9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine

Cat. No.: B13976471
CAS No.: 7464-25-7
M. Wt: 204.22 g/mol
InChI Key: JBSCGVFHCLNOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine is a complex organic compound characterized by its unique dioxino-dioxepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions. The specific methods used can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The dioxino-dioxepine structure may impart unique pharmacological properties, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine: Lacks the methoxy group, which may affect its reactivity and applications.

    9-methoxy-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine: Lacks the methyl group, which may influence its chemical properties.

Uniqueness

The presence of both methoxy and methyl groups in 9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine imparts unique chemical properties, making it distinct from similar compounds

Properties

CAS No.

7464-25-7

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine

InChI

InChI=1S/C9H16O5/c1-6-8(10-2)9-7(13-5-12-6)3-11-4-14-9/h6-9H,3-5H2,1-2H3

InChI Key

JBSCGVFHCLNOQT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C(COCO2)OCO1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.